1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Description
1-(5-Aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a pyrazole ring fused with a cyclopropyl substituent at position 3 and a 5-aminopyridin-2-yl group at position 1. This compound is commercially available as a building block for medicinal chemistry and organic synthesis, with high purity grades offered by suppliers like CymitQuimica . Its molecular formula is C₁₀H₁₀N₄O, and it is structurally distinguished by the cyclopropyl group, which influences steric and electronic properties compared to other substituents.
Properties
IUPAC Name |
2-(5-aminopyridin-2-yl)-5-cyclopropyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-3-4-10(13-6-8)15-11(16)5-9(14-15)7-1-2-7/h3-4,6-7H,1-2,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFSVZOYKRZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C2)C3=NC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Characteristics
The molecular formula of 1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one is C11H12N4O, with a molecular weight of 216.24 g/mol. Its structure can be represented as follows:
The presence of both nitrogen atoms in the pyrazole ring and the amino group contributes to its reactivity and potential biological interactions.
General Biological Properties
While specific literature on this compound is sparse, related pyrazole derivatives have shown a range of biological activities:
- Antitumor Activity : Pyrazole derivatives are known to inhibit various cancer-related targets such as BRAF(V600E) and EGFR. For example, studies have demonstrated that some pyrazole compounds exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .
- Antimicrobial and Antifungal Properties : Research indicates that certain pyrazole derivatives possess notable antimicrobial activity against various pathogens, suggesting that similar compounds may exhibit these properties .
- Anti-inflammatory Effects : Pyrazole compounds have been documented to reduce inflammation through various mechanisms, making them candidates for therapeutic applications in inflammatory diseases .
The biological mechanisms attributed to pyrazole derivatives often involve modulation of enzyme pathways and receptor interactions. For instance:
- Inhibition of kinases involved in cancer progression.
- Interference with bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Aminophenyl)-3-methylpyrazole | Amine group on a phenyl ring | Known for analgesic properties |
| 3-(pyridinyl)pyrazole | Pyridine ring directly attached to pyrazole | Exhibits strong antitumor activity |
| 4,5-Dihydroxy-pyrazole | Hydroxyl groups at positions 4 and 5 | Demonstrates enhanced solubility and reactivity |
These comparisons highlight how variations in substituents can significantly influence biological activities.
Antitumor Activity Study
In a recent study, a series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives not only exhibited potent antitumor activity but also showed synergistic effects when combined with standard chemotherapeutic agents like doxorubicin. This suggests that compounds structurally related to this compound may also possess similar potential .
Antimicrobial Activity Assessment
Another study focused on the synthesis of various pyrazole carboxamides demonstrated significant antifungal activity against specific strains. The findings suggest that the presence of amino and hydroxyl groups enhances the antimicrobial efficacy of these compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolone derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison of the target compound with its analogs:
Structural and Physicochemical Properties
Key Observations :
- The methoxymethyl analog exhibits higher polarity due to the ether oxygen, which may affect solubility and hydrogen-bonding interactions .
- Ethyl and methyl analogs are simpler synthetically but lack the steric constraints of cyclopropyl, possibly reducing target selectivity.
Systemic Acquired Resistance (SAR) Induction
- Pyrazolecarboxylic acid derivatives (e.g., CMPA) with a carboxyl group at position 5 of the pyrazole ring are known SAR inducers in plants . While the target compound lacks this carboxyl group, its cyclopropyl substituent may influence downstream signaling pathways similarly to BAPP, another pyrazole derivative acting in SA-mediated pathways .
Antimicrobial Activity
- Methyl-substituted pyrazolones (e.g., 3-methyl-1-aryl derivatives) show moderate activity against Staphylococcus aureus and Escherichia coli . The cyclopropyl analog’s bulkier substituent may enhance interactions with bacterial enzyme active sites.
SARS-CoV-2 Mpro Inhibition
- Pyrazolone derivatives with aryl substituents (e.g., 4-chlorophenyl) have been studied as SARS-CoV-2 main protease (Mpro) inhibitors . The cyclopropyl group’s smaller size compared to aryl groups may optimize binding pocket occupancy.
Enzyme Inhibition (COX/LOX)
- Acyl derivatives of 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibit dual COX/LOX inhibition . Substituent variations (e.g., cyclopropyl vs. phenyl) could modulate enzyme affinity and selectivity.
Physicochemical and Pharmacokinetic Data
Predicted Collision Cross-Section (CCS) for Methoxymethyl Analog
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 221.10330 | 148.1 |
| [M+Na]⁺ | 243.08524 | 159.8 |
| [M-H]⁻ | 219.08874 | 149.5 |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions of hydrazine derivatives with ketones or aldehydes. For example, Vilsmeier–Haack reactions (used for analogous pyrazolones) involve formylation followed by cyclization under acidic conditions . Yield optimization may require temperature control (e.g., 80–100°C), solvent selection (e.g., DMF or ethanol), and stoichiometric tuning of reagents like POCl₃. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the diastereomers .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, diastereotopic protons in the 4,5-dihydro-1H-pyrazol-5-one core show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₃N₄O: 221.1034) .
- Infrared Spectroscopy (FTIR) : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
- HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.
- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguity in the 4,5-dihydro-1H-pyrazol-5-one core during synthesis?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or asymmetric catalysis (e.g., Evans auxiliaries) can isolate enantiomers. X-ray crystallography (as in ) confirms absolute configuration by analyzing torsion angles and hydrogen-bonding networks .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., cyclopropyl to other alkyl groups) to probe steric/electronic effects.
- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with proteins (e.g., anticonvulsant targets like GABA receptors) .
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Electrophilic Substitution : The 5-aminopyridin-2-yl group directs electrophiles to the para position.
- Nucleophilic Attack : The pyrazol-5-one carbonyl is susceptible to nucleophiles (e.g., Grignard reagents), forming adducts. Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian 16) can validate proposed mechanisms .
Q. How can contradictory biological activity data be addressed in preclinical studies?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
- Metabolic Stability : Use liver microsomes to identify metabolite interference.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
